5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is a synthetic compound notable for its unique structural features, which include a bromine atom, a diethylamino group, and a benzylidene moiety. This compound has attracted attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The presence of the diethylamino group enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.
Research indicates that 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide exhibits significant biological activity, particularly in anticancer research. It has been shown to inhibit specific tyrosine kinases, leading to cell cycle arrest and apoptosis in cancer cells. The structural features of the compound, especially the diethylamino group and the benzylidene moiety, are crucial for its binding affinity to molecular targets involved in cancer progression .
The synthesis of 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide typically involves a condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde. This reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions to facilitate product formation. After cooling, the product is isolated by filtration and purified through recrystallization .
The compound has potential applications in:
Studies on the interactions of 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide with various biological molecules have shown that it effectively binds to specific proteins involved in signal transduction pathways related to cancer. The binding affinity is influenced by the structural features of the compound, which enhance its interaction with target sites on proteins .
Several compounds share structural similarities with 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-N'-(4-(dimethylamino)benzylidene)-2-hydroxybenzohydrazide | Similar structure with dimethylamino group | Lower lipophilicity compared to diethylamino variant |
| 5-Bromo-N'-(4-(methoxy)benzylidene)-2-hydroxybenzohydrazide | Contains methoxy group instead of diethylamino | Different electronic properties affecting reactivity |
| 5-Bromo-N'-(4-(chloro)benzylidene)-2-hydroxybenzohydrazide | Chlorine substituent instead of diethylamino | Potentially different biological activity due to halogen effects |
The unique presence of the diethylamino group in 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide enhances its lipophilicity and may improve its bioavailability compared to similar compounds. This structural feature contributes significantly to its efficacy in biological applications, particularly within anticancer research contexts .
The compound is formally named N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxybenzamide according to IUPAC conventions. Its structure comprises three distinct regions:
The molecular formula is C₁₈H₂₀BrN₃O₂, with a molar mass of 406.28 g/mol. The E configuration of the azomethine bond (C=N) is confirmed by crystallographic data.
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C7=O2 | 1.2403 | Typical carbonyl bond length |
| N2=C8 | 1.2738 | Confirms C=N double bond |
| C6-C7-N1-N2 torsion | -177.33° | Near-planar hydrazide bridge |
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Key features include:
The hydrazide bridge adopts a nearly planar conformation, with torsion angles C6–C7–N1–N2 (-177.33°) and C7–N1–N2–C8 (-174.98°) favoring anti-periplanar arrangements. This planarity enhances conjugation across the molecule, critical for its optical properties.
| Band (cm⁻¹) | Assignment |
|---|---|
| 3250 | N–H stretch (hydrazide) |
| 1675 | C=O stretch |
| 1598 | C=N stretch |
A strong absorption band at λₘₐₓ = 365 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) arises from π→π* transitions in the conjugated hydrazone system. The diethylamino group induces a bathochromic shift compared to unsubstituted analogs.